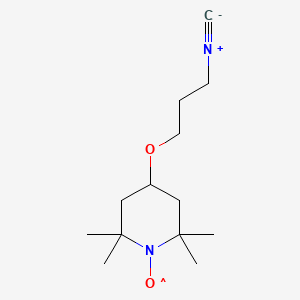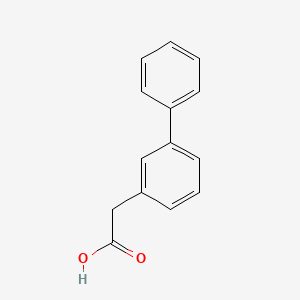
3-Biphenylacetic acid
Vue d'ensemble
Description
3-Biphenylacetic acid, also known as 2-([1,1’-Biphenyl]-3-yl)acetic acid, is a compound with the molecular formula C14H12O2 . It has a molecular weight of 212.24 g/mol . This compound is widely found in honey and lactic acid bacteria fermented food .
Synthesis Analysis
An efficient, convenient, one-step synthesis of biphenylacetic acids using Pd/C as a catalyst has been described . This method has been successfully used for the preparation of mole amounts of acids . Another study reported the synthesis of biphenylacetic acids using a Pd-diamine complex .
Molecular Structure Analysis
The molecular structure of 3-Biphenylacetic acid consists of a benzene ring conjugated to a propanoic acid . The IUPAC name for this compound is 2-(3-phenylphenyl)acetic acid . The InChIKey for this compound is VLQLJPWPRYUYMK-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
3-Biphenylacetic acid has a molecular weight of 212.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 . The exact mass of this compound is 212.083729621 g/mol .
Applications De Recherche Scientifique
Enhancing Skin Permeation
- Application Summary: 3-Biphenylacetic acid (BPA) has been used to enhance skin permeation in the field of dermatology and pharmacology . This is particularly useful for percutaneous drug delivery.
- Methods of Application: A series of organic and alkali metal salts of BPA were prepared and evaluated in vitro for their ability to enhance skin permeation . The physicochemical properties of BPA salts were determined using solubility measurements, DSC, and IR .
- Results: The in vitro study showed that salt formation improves the physicochemical properties of BPA, leading to improved permeability through the skin . Among all the prepared salts, ethanolamine salt showed 7.2- and 5.4-fold higher skin permeation than the parent drug at pH 7.4 and 5.0, respectively .
Nanofibrous Polypeptide Hydrogels
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the development of nanofibrous polypeptide hydrogels with a collagen-like structure . These hydrogels can serve as biomimetic extracellular matrix substitutes.
- Methods of Application: A series of supramolecular peptides were developed by altering the amino acid sequence, enabling the self-assembly of three types of 4-biphenylacetic acid (BPAA)-tripeptides into fibrous hydrogel through hydrogen bonding and π–π stacking under the influence of ion induction .
- Results: The diameter of the fiber within nanofibrous hydrogels was 10 and 40 nm, respectively, which was similar to the self-assembled collagen fibers . These hydrogels could be considered as a biomimetic extracellular substitute .
Modified β-Cyclodextrins in Pharmacological Activity
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the study of the pharmacological activity of modified β-Cyclodextrins .
- Methods of Application: The study involved the investigation of the gastric tolerability, absorption, and pharmacological activity of BPAA as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs .
- Results: The results of this study are not explicitly mentioned in the source .
Pharmacological Activity and Bioavailability Enhancement
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the study of the pharmacological activity and bioavailability of modified β-Cyclodextrins .
- Methods of Application: The study involved the investigation of the gastric tolerability, absorption, and pharmacological activity of BPAA as an inclusion complex with β-cyclodextrin (β-CyD) or chemically modified β-CyDs .
- Results: The results of this study are not explicitly mentioned in the source .
Scalable Synthesis and Reactions of Biphenyl Derivatives
- Application Summary: 3-Biphenylacetic acid (BPAA) has been used in the scalable synthesis and reactions of biphenyl derivatives .
- Methods of Application: The study involved the development of several metalated chemical reactions related to biphenyl scaffolds .
- Results: The results of this study are not explicitly mentioned in the source .
Broad-Spectrum Antimicrobial Compound
- Application Summary: 3-Phenyllactic acid (PLA), which is an organic acid widely existing in honey and lactic acid bacteria fermented food, can be produced by many microorganisms, especially lactic acid bacteria . It has been reported as an antimicrobial compound with broad-spectrum activity against bacteria including Listeria monocytogenes, Staphylococcus aureus, and Escherichia coli O157:H7, and fungi including yeasts and a wide range of moulds .
- Methods of Application: The study involved the investigation of the antimicrobial and anti-biofilm mechanisms of PLA on commonly pathogenic microorganisms in foods .
- Results: The results of this study are not explicitly mentioned in the source .
Biotechnological Production Strategies
- Application Summary: Phenyllactic acid (PLA) is capable of inhibiting the growth of many microorganisms, showing a broad-spectrum antimicrobial property, which allows it to hold vast applications in the food, feed, pharmaceutical, and cosmetic industries, especially in the field of food safety .
- Methods of Application: The study involved the production of PLA through microbial fermentation and whole-cell catalysis (expression single-, double-, and triple-enzyme) strategies .
- Results: The results of this study are not explicitly mentioned in the source .
Safety And Hazards
Propriétés
IUPAC Name |
2-(3-phenylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c15-14(16)10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQLJPWPRYUYMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00178652 | |
| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Biphenylacetic acid | |
CAS RN |
23948-77-8 | |
| Record name | [1,1′-Biphenyl]-3-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23948-77-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Biphenylacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023948778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-3-acetic acid (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00178652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

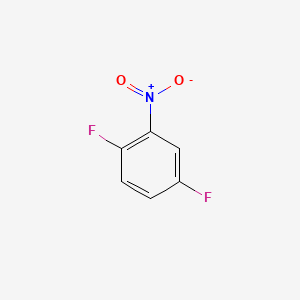
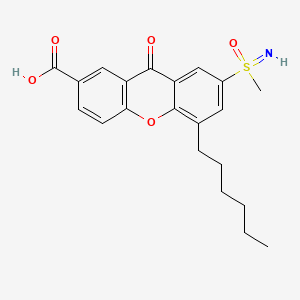
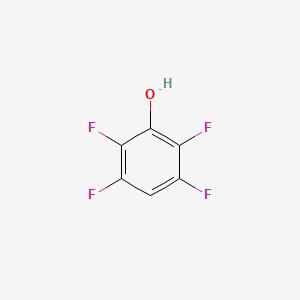
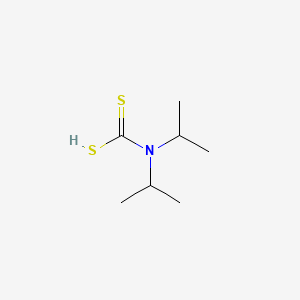

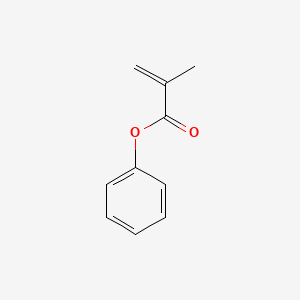
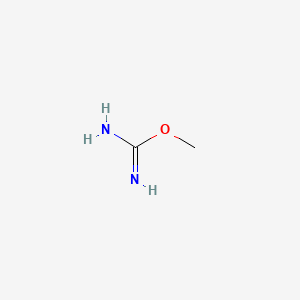
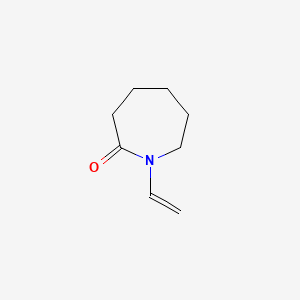
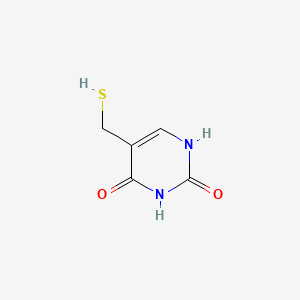
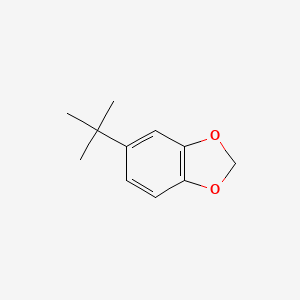
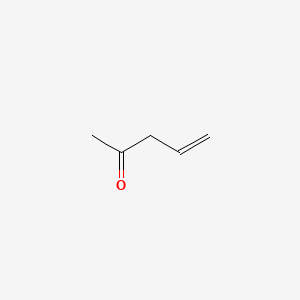
![N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide](/img/structure/B1216879.png)
![4-Chloro-6-[12-(6-chloro-5-formyl-2-methylsulfanyl-pyrimidin-4-yl)-3,12-diaza-6,9-diazoniadispiro[5.2.5^{9}.2^{6}]hexadecan-3-yl]-2-methylsulfanyl-pyrimidine-5-carbaldehyde](/img/structure/B1216882.png)
